![molecular formula C14H30N2O4Si B14450856 N-[3-(Triethoxysilyl)propyl]-L-prolinamide CAS No. 72947-47-8](/img/structure/B14450856.png)
N-[3-(Triethoxysilyl)propyl]-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Triethoxysilyl)propyl]-L-prolinamide: is an organosilicon compound that combines the properties of both silicon and organic molecules It is characterized by the presence of a triethoxysilyl group attached to a propyl chain, which is further connected to an L-prolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Triethoxysilyl)propyl]-L-prolinamide typically involves the reaction of 3-aminopropyltriethoxysilane with L-proline. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions. The process involves the formation of an amide bond between the amino group of the silane and the carboxyl group of L-proline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[3-(Triethoxysilyl)propyl]-L-prolinamide can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are essential in the formation of siloxane networks.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles[][2].
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Requires nucleophiles such as amines or alcohols under mild conditions[][2].
Major Products Formed:
Siloxane Networks: Formed through hydrolysis and condensation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions[][2].
Scientific Research Applications
Chemistry: N-[3-(Triethoxysilyl)propyl]-L-prolinamide is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials and functionalized surfaces[3][3].
Biology: In biological research, this compound is used to modify surfaces for cell culture applications. It can improve the biocompatibility and functionality of biomaterials[3][3].
**Medicine:
Properties
CAS No. |
72947-47-8 |
|---|---|
Molecular Formula |
C14H30N2O4Si |
Molecular Weight |
318.48 g/mol |
IUPAC Name |
(2S)-N-(3-triethoxysilylpropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H30N2O4Si/c1-4-18-21(19-5-2,20-6-3)12-8-11-16-14(17)13-9-7-10-15-13/h13,15H,4-12H2,1-3H3,(H,16,17)/t13-/m0/s1 |
InChI Key |
ZOVDFFOIWBSETC-ZDUSSCGKSA-N |
Isomeric SMILES |
CCO[Si](CCCNC(=O)[C@@H]1CCCN1)(OCC)OCC |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1CCCN1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


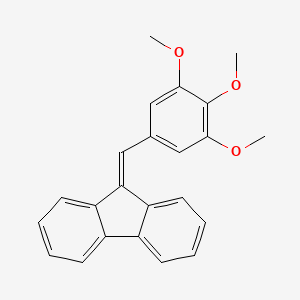

![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
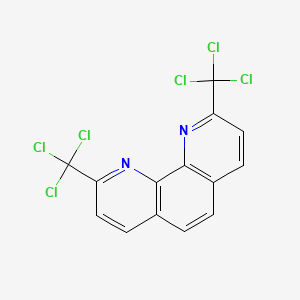
![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)


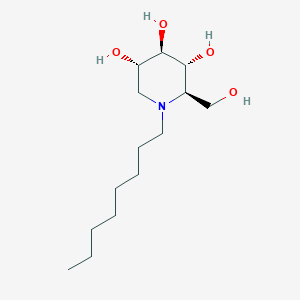
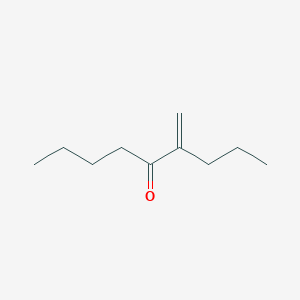


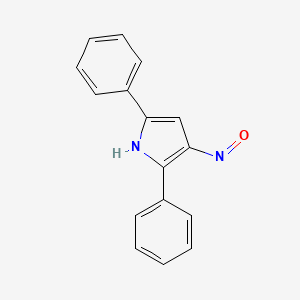
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
